Superior Direct Binding Affinity to Pax2 Paired Domain Compared to Other Initial Hits
EG1 exhibits a direct binding affinity (Kd) of 1.35–1.5 µM for the Pax2 paired domain, as measured by biolayer interferometry, representing a >33-fold improvement over the initial virtual screening hits which had IC50 values ranging from 50 to 240 µM in cell-based assays [1]. This direct binding measurement confirms that EG1 engages the target protein's DNA-binding domain, a feature not demonstrated for other comparator compounds like the triazolo pyrimidine derivatives [2].
| Evidence Dimension | Binding Affinity (Kd) |
|---|---|
| Target Compound Data | 1.35–1.5 µM |
| Comparator Or Baseline | Initial virtual screen hits (structurally related analogs): IC50 50–240 µM |
| Quantified Difference | >33-fold improvement in binding/potency |
| Conditions | Biolayer interferometry using immobilized recombinant Pax2 paired domain (aa 1-81) |
Why This Matters
The direct, high-affinity binding to the Pax2 DNA-binding domain is the primary mechanism of action, and this quantitative superiority ensures more potent and reliable target engagement in downstream cellular and in vivo experiments.
- [1] Grimley E, et al. Inhibition of Pax2 Transcription Activation with a Small Molecule that Targets the DNA Binding Domain. ACS Chem Biol. 2017;12(3):724-734. View Source
- [2] Bradford STJ, et al. An unbiased, cell-based screen for Pax protein inhibitors identifies triazol derivatives that suppress target gene expression. Cell Chem Biol. 2021;29(3):412-422.e4. View Source
